

# 2-Amino-6-chloropyrimidin-4-ol hydrate chemical properties

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## Compound of Interest

**Compound Name:** 2-Amino-6-chloropyrimidin-4-ol  
hydrate

**Cat. No.:** B3420954

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An In-depth Technical Guide to **2-Amino-6-chloropyrimidin-4-ol Hydrate**: Properties, Reactivity, and Applications

## Introduction

**2-Amino-6-chloropyrimidin-4-ol hydrate** is a substituted pyrimidine derivative that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. As a functionalized heterocycle, it possesses multiple reactive sites, rendering it a versatile building block for drug discovery and agrochemical development. Its structure is foundational for various therapeutic agents, including kinase inhibitors and antiviral compounds.<sup>[1][2]</sup> This guide offers a comprehensive overview of its chemical properties, reactivity, and established applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

## Chemical Structure and Identification

A key feature of 2-Amino-6-chloropyrimidin-4-ol is its existence in tautomeric forms: the pyrimidin-4-ol (enol) and the pyrimidin-4(3H)-one (keto) forms. This equilibrium is fundamental to its reactivity and interactions in biological systems.

Caption: Tautomeric equilibrium of 2-Amino-6-chloropyrimidine.

The compound is typically supplied as a hydrate, which can influence its solubility and handling characteristics.

## Compound Identifiers

Identifier	Value	Source(s)
CAS Number	410530-71-1; 206658-81-3	[3][4][5][6]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> CIN <sub>3</sub> O <sub>2</sub> (for hydrate)	[3][7]
Molecular Weight	163.56 g/mol (for hydrate)	[3][7]
IUPAC Name	2-amino-6-chloro-4(1H)-pyrimidinone hydrate	
InChI Key	KBQIJULVUFJCMD-UHFFFAOYSA-N	
Anhydrous CAS	1194-21-4	[8]

## Physicochemical Properties

The physical and chemical properties of **2-Amino-6-chloropyrimidin-4-ol hydrate** are summarized below. These characteristics are essential for designing reaction conditions, purification strategies, and formulation studies.

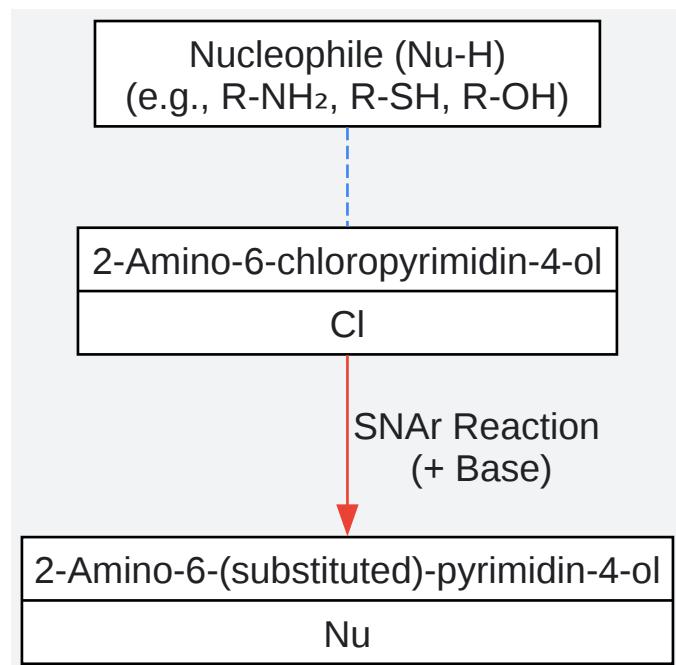
Property	Value	Source(s)
Appearance	White to light yellow or light orange powder/crystal	[8]
Melting Point	252 °C (decomposes) (for anhydrous form)	[8]
Solubility	While specific data for the hydrate is limited, related aminopyrimidines show solubility in water and polar organic solvents like ethanol, methanol, and acetic acid.[9] The hydrate form is expected to have enhanced aqueous solubility.	[2][9]
Stability	Stable under normal storage conditions.	[10]

## Reactivity and Synthetic Utility

The synthetic value of **2-Amino-6-chloropyrimidin-4-ol hydrate** stems from its distinct reactive sites. The pyrimidine ring is electron-deficient, a characteristic amplified by the electron-withdrawing chloro substituent. This electronic nature dictates its reactivity, primarily making the C6 position susceptible to nucleophilic attack.

## Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is a good leaving group and the primary site for synthetic modification. It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This SNAr reaction is the cornerstone of its utility as a scaffold in medicinal chemistry, allowing for the introduction of diverse functional groups to build libraries of compounds for biological screening.[11]



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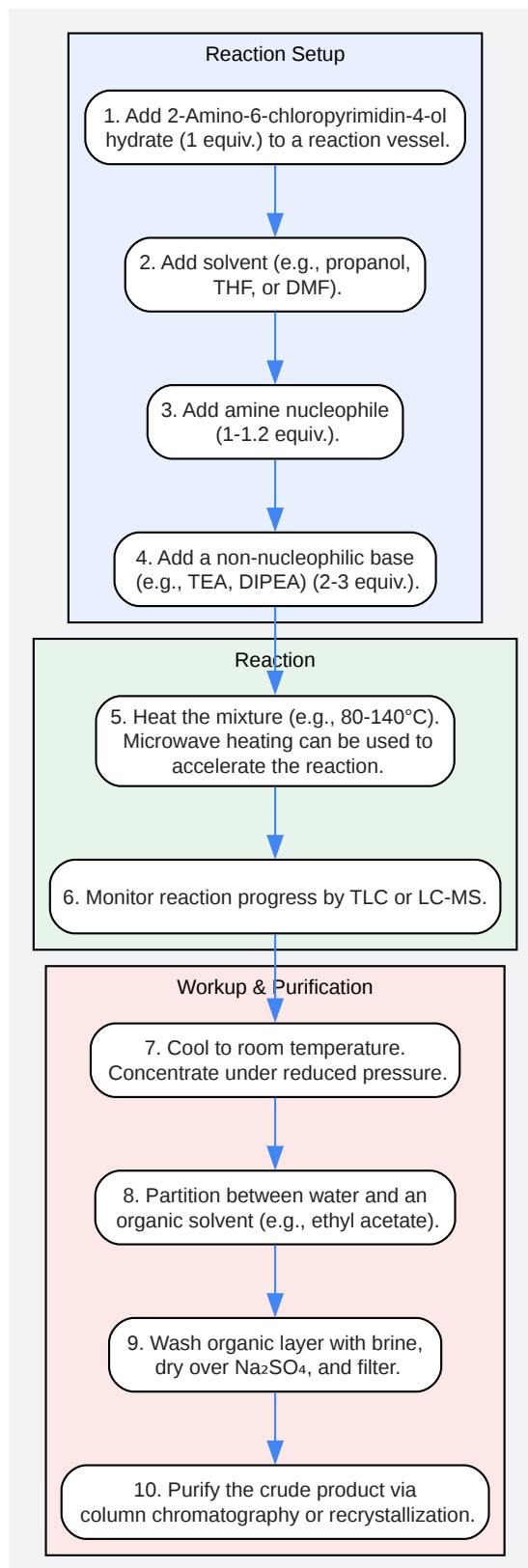
Caption: General scheme for SNAr reactions.

This reactivity is exploited in the synthesis of targeted therapies, such as Bruton's tyrosine kinase (Btk) inhibitors, where specific amine nucleophiles are coupled to the pyrimidine core to achieve high-affinity binding.[\[12\]](#)

## Experimental Protocol: General Procedure for SNAr with an Amine

This protocol provides a representative, step-by-step methodology for the substitution of the C6-chloro group with a primary or secondary amine. Such procedures are foundational in the synthesis of novel pyrimidine derivatives.[\[11\]](#)

## Workflow Diagram

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Caption: Experimental workflow for a typical SNAr reaction.

## Detailed Steps:

- Reagent Preparation: To a microwave reaction vial or a round-bottom flask equipped with a magnetic stirrer and condenser, add **2-Amino-6-chloropyrimidin-4-ol hydrate** (1.0 equivalent).
- Solvent and Reagent Addition: Add a suitable solvent such as anhydrous propanol or DMF to dissolve or suspend the starting material. Add the desired amine (1.0-1.2 equivalents) followed by a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
  - Expertise Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are often preferred to prevent side reactions.
- Reaction Execution: Seal the vessel and heat the mixture. For conventional heating, refluxing at 80-120°C is common. For microwave-assisted synthesis, temperatures of 120-140°C for 15-30 minutes are often effective and can significantly reduce reaction times.[\[11\]](#)
- Monitoring: Track the consumption of the starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Trustworthiness Note: A self-validating protocol includes clear completion criteria. The reaction is deemed complete upon the disappearance of the limiting starting material as observed by LC-MS.
- Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be the product or a salt. The mixture is typically concentrated under reduced pressure to remove the solvent. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove excess acid and salts, followed by a brine wash.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure substituted pyrimidine derivative.

## Safety, Handling, and Storage

Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound.

- Hazard Identification: **2-Amino-6-chloropyrimidin-4-ol hydrate** is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[5\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 standards, and a lab coat.[\[10\]](#)
- Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[13\]](#) Avoid contact with skin and eyes. Ensure eyewash stations and safety showers are readily accessible.[\[10\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[13\]](#) For long-term stability, storage at 4°C and protection from light is recommended.

## Conclusion

**2-Amino-6-chloropyrimidin-4-ol hydrate** is a high-value chemical intermediate with a well-defined reactivity profile dominated by nucleophilic aromatic substitution. Its utility as a scaffold is proven in the synthesis of numerous compounds of interest in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

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